3-(4-Fluorophenyl)isonicotinic acid
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Overview
Description
3-(4-Fluorophenyl)isonicotinic acid is an organic compound with the molecular formula C12H8FNO2. It is a derivative of isonicotinic acid, where a fluorophenyl group is attached to the third position of the isonicotinic acid structure.
Scientific Research Applications
3-(4-Fluorophenyl)isonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
3-(4-Fluorophenyl)isonicotinic acid is a derivative of isoniazid , a frontline drug used in the treatment of tuberculosis . The primary targets of isoniazid and its derivatives are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . These organisms are responsible for causing tuberculosis, a major infectious disease affecting a large population worldwide .
Mode of Action
Isoniazid, and by extension, this compound, is a prodrug that must be activated by bacterial catalase . Once activated, it interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This disruption in cell wall synthesis inhibits the growth of the bacteria, leading to their eventual death .
Biochemical Pathways
The action of this compound affects the mycolic acid synthesis pathway in mycobacteria . Mycolic acids are long-chain fatty acids that are unique to the cell walls of mycobacteria and are essential for their survival and pathogenicity . By inhibiting the synthesis of these acids, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Pharmacokinetics
The pharmacokinetics of isoniazid, the parent compound of this compound, involve its acetylation by N-acetyl transferase to N-acetylisoniazid . It is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system . The pharmacokinetics of this compound may be similar, but specific studies are needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of mycobacterial growth and the eventual death of the bacteria . This is achieved through the disruption of mycolic acid synthesis, which compromises the integrity of the bacterial cell wall .
Biochemical Analysis
Biochemical Properties
It is known that isonicotinic acid, a related compound, can interact with various enzymes and proteins . The nature of these interactions is likely to be complex and may involve multiple biochemical pathways .
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For example, certain derivatives of isonicotinic acid have been found to have anti-proliferative and pro-apoptotic effects on cells .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been studied for their effects at different dosages .
Metabolic Pathways
Isoniazid, a derivative of isonicotinic acid, is known to be metabolized primarily in the liver .
Transport and Distribution
Related compounds have been studied for their transport and distribution .
Subcellular Localization
Related compounds have been studied for their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)isonicotinic acid typically involves the reaction of 4-fluorobenzaldehyde with isonicotinic acid under specific conditions. One common method includes the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction. The reaction mixture is often heated and refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Fluorophenyl)isonicotinic acid include:
Isonicotinic acid: A parent compound with a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.
Uniqueness
This compound is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVPAPRZYFBSII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673415 |
Source
|
Record name | 3-(4-Fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214348-98-7 |
Source
|
Record name | 3-(4-Fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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